

4'-Chloro-3'-(trifluoromethyl)acetophenone CAS number 129825-11-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4'-Chloro-3'-(trifluoromethyl)acetophenone
Cat. No.:	B1586602

[Get Quote](#)

An In-Depth Technical Guide to **4'-Chloro-3'-(trifluoromethyl)acetophenone** (CAS 129825-11-2)

Introduction: A Key Building Block in Modern Chemistry

4'-Chloro-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone that has emerged as a critical intermediate in various fields, most notably in pharmaceutical and agrochemical development.^[1] Its structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts a unique combination of electronic and steric properties that medicinal chemists and material scientists leverage to design novel molecules with enhanced efficacy, stability, and bioavailability.^{[1][2][3]}

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry.^[3] Its high electronegativity and metabolic stability can profoundly influence a molecule's pharmacokinetic profile.^{[2][4]} By replacing a metabolically vulnerable methyl group, the CF₃ moiety can significantly increase a drug's half-life.^[3] Furthermore, it enhances lipophilicity, which can improve a compound's ability to cross biological membranes.^{[2][3]} The chlorine atom serves as a common bioisostere for methyl groups and further modulates the electronic character of the aromatic ring, influencing its reactivity and interactions with biological targets.^[4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound for professionals in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application. **4'-Chloro-3'-(trifluoromethyl)acetophenone** is a white to off-white solid at room temperature.[1][5][6] Key quantitative data are summarized below.

Table 1: Physicochemical Properties

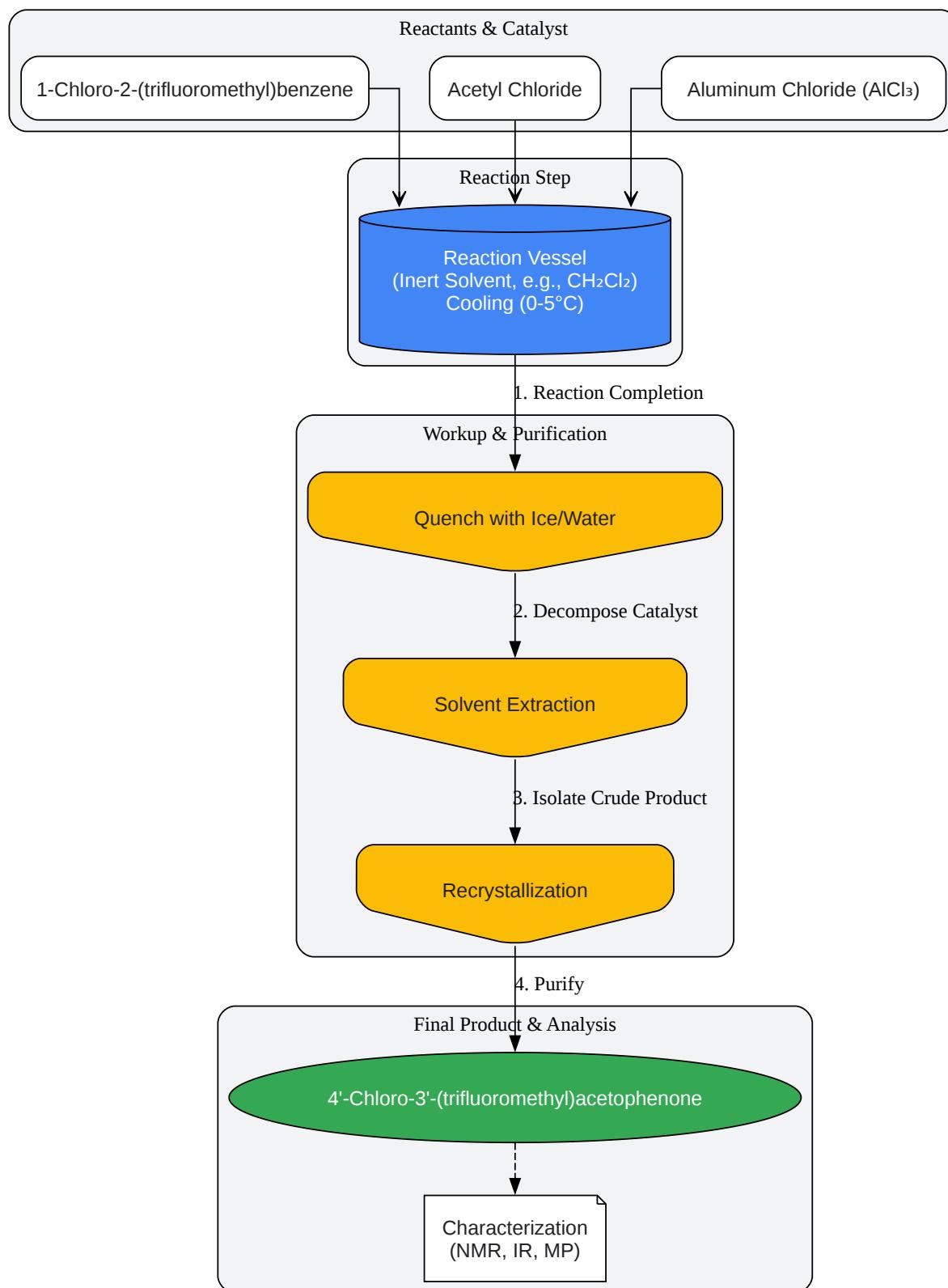
Property	Value	Source(s)
CAS Number	129825-11-2	[7][8][9][10]
Molecular Formula	C ₉ H ₆ ClF ₃ O	[7][8][9][10]
Molecular Weight	222.59 g/mol	[8][9]
Appearance	White to almost white powder/crystal	[1][6]
Melting Point	60-64 °C	[1][6]
Boiling Point	236.6±35.0 °C (Predicted)	[6]
Density	1.337±0.06 g/cm ³ (Predicted)	[6]
SMILES	CC(=O)c1ccc(Cl)c(c1)C(F)(F)F	[9]

| InChIKey | UYNMUXTXDHJBEN-UHFFFAOYSA-N |[9] |

Spectroscopic Data

Analytical characterization is essential for confirming the structure and purity of the compound.

- **FTIR Spectroscopy:** Infrared spectroscopy can confirm the presence of key functional groups. The spectrum for this molecule will prominently feature a strong absorption band for the carbonyl (C=O) group of the ketone, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include those for C-Cl, C-F, and aromatic C-H bonds.[9]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR provides detailed information about the carbon-hydrogen framework.


- ^1H NMR: The proton NMR spectrum would show a singlet for the methyl (CH_3) protons around 2.6 ppm. The aromatic protons would appear as multiplets in the 7.5-8.0 ppm range.
- ^{13}C NMR: The carbon NMR would show a signal for the carbonyl carbon around 196 ppm, the methyl carbon near 27 ppm, and several signals in the aromatic region (125-140 ppm), including carbons attached to chlorine and the trifluoromethyl group.

Synthesis and Mechanism: The Friedel-Crafts Acylation Approach

The most common and industrially scalable method for preparing **4'-Chloro-3'-(trifluoromethyl)acetophenone** is through the Friedel-Crafts acylation of 1-chloro-2-(trifluoromethyl)benzene.[\[11\]](#) This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[\[12\]](#)[\[13\]](#)

Causality of Experimental Design: The choice of a strong Lewis acid catalyst, such as aluminum chloride (AlCl_3), is critical. The catalyst's role is to activate the acylating agent (acetyl chloride, CH_3COCl) by coordinating with the chlorine atom, which generates a highly electrophilic acylium ion (CH_3CO^+).[\[11\]](#)[\[14\]](#) The aromatic ring of 1-chloro-2-(trifluoromethyl)benzene, while deactivated by the two electron-withdrawing groups (Cl and CF_3), acts as the nucleophile, attacking the acylium ion to form the desired ketone.[\[15\]](#) The reaction is typically performed in an inert solvent like dichloromethane (CH_2Cl_2) to dissolve the reactants and manage the reaction temperature.[\[12\]](#)

Workflow for Synthesis via Friedel-Crafts Acylation

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4'-Chloro-3'-(trifluoromethyl)acetophenone**.

Detailed Experimental Protocol:

- **Setup:** Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous aluminum chloride (AlCl_3 , 1.1 eq) and an inert solvent such as dichloromethane.
- **Cooling:** Cool the stirred suspension to 0-5°C using an ice bath. This is crucial as the reaction is highly exothermic.[16]
- **Reactant Addition:** Slowly add acetyl chloride (1.0 eq) to the suspension via the dropping funnel. After the addition is complete, add 1-chloro-2-(trifluoromethyl)benzene (1.0 eq) dropwise over 30-60 minutes, maintaining the internal temperature below 10°C.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.
- **Workup (Quenching):** Once the reaction is complete, cool the flask back down in an ice bath and carefully pour the reaction mixture onto crushed ice with concentrated HCl.[16] This step hydrolyzes the aluminum chloride complexes formed with the product ketone.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with 5% NaOH solution, water, and brine.[12]
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification and Validation:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes). The purity and identity of the final product should be confirmed by measuring its melting point and acquiring NMR and IR spectra. A sharp melting point close to the literature value (60-64°C) indicates high purity.

Mechanism of Friedel-Crafts Acylation

[Click to download full resolution via product page](#)

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Applications in Research and Development

4'-Chloro-3'-(trifluoromethyl)acetophenone is not an end product but a valuable intermediate. Its utility stems from the reactivity of the ketone group, which can be readily transformed into a wide variety of other functional groups or used as a handle to build more complex molecular architectures.

- **Pharmaceutical Synthesis:** The compound is a key precursor for synthesizing active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic drugs.[1][17]

The substituted acetophenone moiety is a common scaffold found in many biologically active molecules.[18]

- Agrochemicals: It is used in the development of modern pesticides and herbicides.[1] The trifluoromethyl group, in particular, is a feature of many successful agrochemicals, such as the fungicide trifloxystrobin.[19]
- Material Science: The unique properties conferred by the fluorinated group make this compound a building block for specialty polymers and coatings with enhanced chemical resistance and durability.[1][17]
- Organic Synthesis: As a substituted acetophenone, it can undergo a wide range of reactions, such as aldol condensations, reductions to alcohols, reductive aminations to form amines, and haloform reactions, making it a versatile tool for synthetic chemists.[20][21]

Safety and Handling

As with any laboratory chemical, proper handling of **4'-Chloro-3'-
(trifluoromethyl)acetophenone** is essential.

- Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes skin and serious eye irritation.[7][9]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[7][22]
- Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][23]
- First Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water.[7]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

Conclusion

4'-Chloro-3'-(trifluoromethyl)acetophenone is a strategically important chemical intermediate whose value is derived from the synergistic effects of its chloro and trifluoromethyl substituents. These groups enhance the lipophilicity, metabolic stability, and binding affinity of derivative compounds, making them highly desirable features in drug discovery and agrochemical design. A firm grasp of its synthesis, primarily through the robust Friedel-Crafts acylation, and its subsequent chemical reactivity allows researchers and scientists to effectively utilize this compound as a foundational building block for creating next-generation molecules with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. 4'-CHLORO-3'-(TRIFLUOROMETHYL)ACETOPHENONE CAS#: 129825-11-2 [amp.chemicalbook.com]
- 7. fishersci.ie [fishersci.ie]
- 8. 4'-CHLORO-3'-(TRIFLUOROMETHYL)ACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 9. 4'-Chloro-3'-(trifluoromethyl)acetophenone | C9H6ClF3O | CID 2773851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. condor.depaul.edu [condor.depaul.edu]
- 15. nbinno.com [nbinno.com]
- 16. youtube.com [youtube.com]
- 17. chemimpex.com [chemimpex.com]
- 18. Substituted acetophenone: Significance and symbolism [wisdomlib.org]
- 19. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. researchgate.net [researchgate.net]
- 22. angenechemical.com [angenechemical.com]
- 23. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4'-Chloro-3'-(trifluoromethyl)acetophenone CAS number 129825-11-2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586602#4-chloro-3-trifluoromethyl-acetophenone-cas-number-129825-11-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com